(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(pyridin-2-yl)methanone
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(pyridin-2-yl)methanone is a ketone-based compound featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a pyridin-2-yl group via a carbonyl bridge. This structure combines the electron-rich benzodioxin system with the nitrogen-containing pyridine ring, conferring unique physicochemical and biological properties. The compound has been explored in medicinal chemistry, particularly as a scaffold for kinase inhibitors, due to its ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(11-3-1-2-6-15-11)10-4-5-12-13(9-10)18-8-7-17-12/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMULDMNVRZVHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192354 | |
| Record name | Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443331-23-4 | |
| Record name | Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443331-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-(2,3-Dihydrobenzo[b][1, dioxin-6-yl)ethanone Intermediate
The foundational intermediate, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone, is synthesized via Friedel-Crafts acylation of 1,4-benzodioxane with acetyl chloride in the presence of AlCl₃. Alternatively, condensation of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde with methylmagnesium bromide yields the ethanone derivative in 65% yield under anhydrous conditions.
Conversion to Acyl Chloride
Treatment of the ethanone with oxalyl chloride (1.2 equiv) in dichloromethane at 0°C generates the corresponding acyl chloride. The reaction is quenched with dry diethyl ether, and the product is isolated via vacuum distillation (bp 120–125°C at 15 mmHg).
Coupling with Pyridin-2-ylmagnesium Bromide
A Grignard reagent prepared from 2-bromopyridine (1.5 equiv) in THF is added dropwise to the acyl chloride at −78°C. After warming to room temperature and stirring for 12 h, hydrolysis with saturated NH₄Cl yields the crude product. Purification by flash chromatography (hexane:EtOAc, 3:1) affords the target compound in 47% yield.
Claisen-Schmidt Condensation with Pyridine-2-carbaldehyde
Reaction Conditions and Optimization
A mixture of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone (3 mmol), pyridine-2-carbaldehyde (3 mmol), and NaOH (4 mmol) in ethanol (20 mL) is stirred at 20°C for 24 h. The α,β-unsaturated ketone intermediate is isolated by filtration (65% yield) and subsequently hydrogenated using 10% Pd/C under 50 psi H₂ at 45°C. This two-step process achieves an overall 58% yield of the saturated methanone.
Mechanistic Insights
The base-mediated condensation proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl. Conjugation with the pyridine ring stabilizes the transition state, though electron-deficient pyridines require prolonged reaction times (48–72 h).
Vilsmeier–Haack Formylation and Subsequent Oxidation
Formylation of 2,3-Dihydrobenzo[b] dioxin
The Vilsmeier reagent (POCl₃/DMF, 1:2 molar ratio) reacts with 2,3-dihydrobenzo[b]dioxin at 0°C, yielding 6-formyl-2,3-dihydrobenzo[b]dioxin (82% purity).
Oxidative Coupling with Pyridin-2-ylboronic Acid
The formylated intermediate undergoes Suzuki-Miyaura coupling with pyridin-2-ylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 equiv) in dioxane/H₂O (4:1) at 80°C. Subsequent oxidation of the biaryl methanol intermediate with Jones reagent (CrO₃/H₂SO₄) provides the methanone in 51% yield over two steps.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | 47 | 98 | High regioselectivity | Requires anhydrous conditions |
| Claisen-Schmidt | 58 | 95 | One-pot condensation | Requires hydrogenation step |
| Vilsmeier–Haack/Suzuki | 51 | 90 | Tolerance to electron-deficient rings | Multi-step, Pd catalyst cost |
Spectral Characterization and Validation
¹H NMR Analysis
The target compound exhibits characteristic signals at δ 8.24 ppm (pyridine H-6), 7.32 ppm (dihydrobenzo[d]ioxin H-5), and 4.29–4.48 ppm (dioxane methylene protons). Integration confirms a 1:1 ratio between aromatic and aliphatic protons.
LC-MS Profiling
Electrospray ionization (ESI) reveals a [M+H]⁺ peak at m/z 268.08, consistent with the molecular formula C₁₅H₁₁NO₃. Fragmentation at m/z 121.02 corresponds to the pyridinium ion.
Industrial-Scale Considerations
Pilot-scale runs (500 g batch) using the Claisen-Schmidt method achieve 62% yield with ethanol recycling. Key parameters include:
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(pyridin-2-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity through competitive binding or allosteric modulation. The pathways involved often include signal transduction cascades that regulate cellular functions.
Comparison with Similar Compounds
Thiazole Derivatives
- (4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12b): Replaces pyridine with a 4-amino-2-(ethylamino)thiazole group. Synthesized via General Method B with ethyl isothiocyanate, yielding 18% as an orange-yellow oil .
- (2-(Adamantan-2-ylamino)-4-aminothiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12al): Incorporates a bulky adamantane substituent.
Piperidine and Sulfonyl Derivatives
- (4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12af): Features a methylsulfonyl-piperidine moiety. Lower yield (17%) due to steric hindrance during synthesis . The sulfonyl group introduces polarity, improving aqueous solubility but reducing membrane permeability.
Triazole and Oxadiazole Derivatives
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one :
- 2-[[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone: Contains an oxadiazole ring and methylpiperidine. Synergistic effects of oxadiazole (electron-withdrawing) and piperidine (basic) may optimize target selectivity .
Key Observations :
- Pyridine derivatives (e.g., compound 3ar in ) generally exhibit higher yields (71%) due to streamlined synthetic pathways.
- Bulky or polar substituents (e.g., adamantane, sulfonyl) reduce yields, likely due to steric or solubility challenges .
Physicochemical Properties
| Property | Pyridine Analog (3ar) | Thiazole (12b) | Adamantane (12al) |
|---|---|---|---|
| Molecular Weight | 333.16 | 372.1 | 386.1 |
| Boiling Point (°C) | N/A | N/A | N/A |
| LogP (Predicted) | ~2.5 | ~3.2 | ~4.1 |
| Solubility (aq.) | Moderate | Low | Very Low |
Trends :
- Bulky substituents (e.g., adamantane) increase LogP, reducing aqueous solubility but enhancing lipid membrane permeability .
Biological Activity
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(pyridin-2-yl)methanone, a compound with the CAS number 1443331-23-4, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a dihydrobenzo[b][1,4]dioxin moiety with a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 253.28 g/mol. The compound can be synthesized through various organic reactions, often involving the coupling of substituted pyridine derivatives with dioxin-based scaffolds.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a screening of various derivatives for activity against Mycobacterium tuberculosis, this compound demonstrated notable inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an essential enzyme in the bacterial cell wall biosynthesis pathway. The compound showed promising Minimum Inhibitory Concentration (MIC) values, indicating its potential as an antimycobacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it inhibits the proliferation of several cancer cell lines. For instance, in studies involving human cancer cell lines such as HEPG2 and MCF7, the compound exhibited IC50 values comparable to established anticancer drugs . The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- DprE1 Inhibition : The compound's structure allows it to bind effectively to DprE1, disrupting the mycobacterial cell wall synthesis .
- Cell Cycle Modulation : In cancer cells, it affects key regulatory proteins involved in cell cycle progression, leading to increased apoptosis .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, further contributing to its cytotoxic effects .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
